1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propan-2-one
Overview
Description
1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propan-2-one is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Mechanism of Action
Target of Action
Compounds with a similar structure, such as [1,2,4]triazolo[4,3-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that this compound may interact with its targets by binding to their active sites, thereby modulating their function .
Biochemical Pathways
Similar compounds have been found to influence various pathways related to inflammation, oxygen sensing, and signal transduction . The downstream effects of these interactions can lead to changes in cellular functions and responses.
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may modulate various cellular functions and responses through its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-mercapto-1,2,4-triazole with 3-chloropropan-2-one in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its dual inhibitory effects on c-Met and VEGFR-2 kinases.
[1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one:
Uniqueness: 1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propan-2-one is unique due to the presence of the thioether linkage, which can impart distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-7(13)6-14-9-11-10-8-4-2-3-5-12(8)9/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPLVAXTCOGZAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=C2N1C=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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